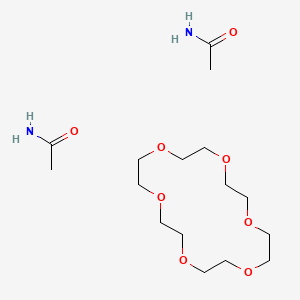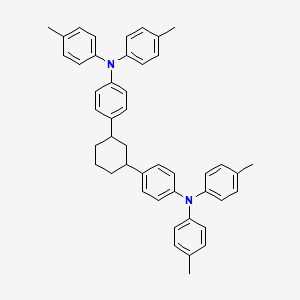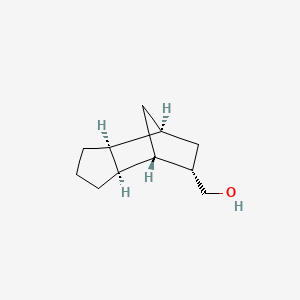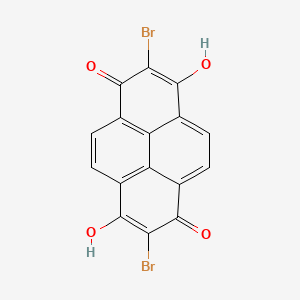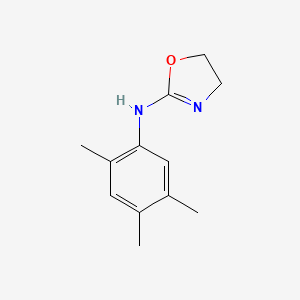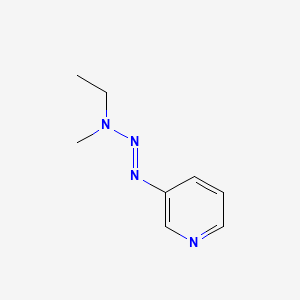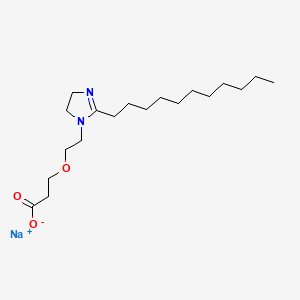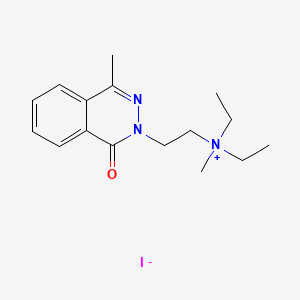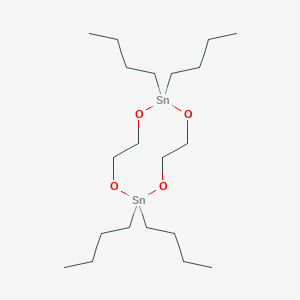
2,2,7,7-Tetrabutyl-1,3,6,8,2,7-tetroxadistannecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,7,7-Tetrabutyl-1,3,6,8,2,7-tetroxadistannecane is a heterocyclic organic compound with the molecular formula C20H44O4Sn2 It is characterized by the presence of two tin atoms within its structure, making it a unique organotin compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,7,7-Tetrabutyl-1,3,6,8,2,7-tetroxadistannecane typically involves the reaction of dibutyltin oxide (CAS#: 818-08-6) with ethylene glycol (CAS#: 107-21-1). The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{2 (C}_4\text{H}_9\text{)}_2\text{SnO} + \text{HOCH}_2\text{CH}_2\text{OH} \rightarrow \text{C}_4\text{H}_9\text{SnOCH}_2\text{CH}_2\text{OSnC}_4\text{H}_9 ]
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
2,2,7,7-Tetrabutyl-1,3,6,8,2,7-tetroxadistannecane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can lead to the formation of different reduced species.
Substitution: The compound can undergo substitution reactions where one or more of its substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (Cl2, Br2) or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tin oxides, while reduction could produce various organotin hydrides.
Aplicaciones Científicas De Investigación
2,2,7,7-Tetrabutyl-1,3,6,8,2,7-tetroxadistannecane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and as a stabilizer in polymer formulations.
Mecanismo De Acción
The mechanism of action of 2,2,7,7-Tetrabutyl-1,3,6,8,2,7-tetroxadistannecane involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 1,1,6,6-Tetrabutyl-1,6-distanna-2,5,7,10-tetraoxacyclodecane
- 1,4,12,15-Tetrabutyl-1,3,6,8,2,7-tetraoxadistannecane
- 1,4,10,13-Tetrabutyl-1,3,6,8,2,7-tetraoxadistannecane
Uniqueness
2,2,7,7-Tetrabutyl-1,3,6,8,2,7-tetroxadistannecane is unique due to its specific structural arrangement and the presence of two tin atoms This gives it distinct chemical properties and reactivity compared to other similar compounds
Propiedades
Número CAS |
5271-60-3 |
|---|---|
Fórmula molecular |
C20H44O4Sn2 |
Peso molecular |
586.0 g/mol |
Nombre IUPAC |
2,2,7,7-tetrabutyl-1,3,6,8,2,7-tetraoxadistannecane |
InChI |
InChI=1S/4C4H9.2C2H4O2.2Sn/c4*1-3-4-2;2*3-1-2-4;;/h4*1,3-4H2,2H3;2*1-2H2;;/q;;;;2*-2;2*+2 |
Clave InChI |
BAFNLNDNPBJCKT-UHFFFAOYSA-N |
SMILES canónico |
CCCC[Sn]1(OCCO[Sn](OCCO1)(CCCC)CCCC)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


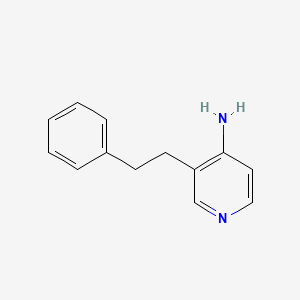
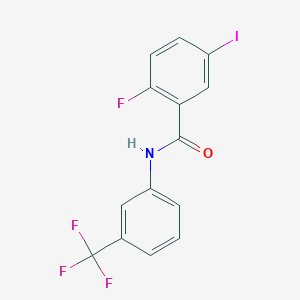
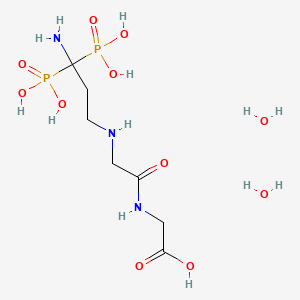
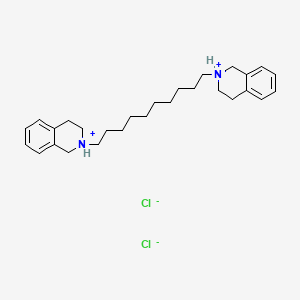
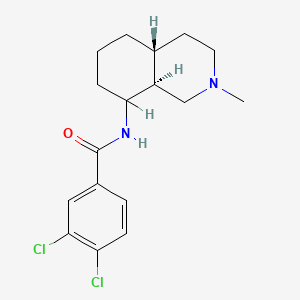
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] [(3R,8S,9S,10R,13S,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfite](/img/structure/B13770582.png)
